3-Aminopyridazine

Acetylcholinesterase Inhibitors Alzheimer's Disease CNS Drug Discovery

Sourcing 3-Aminopyridazine for CNS or oncology programs demands a scaffold that delivers genuine differentiation. With its π-electron-deficient pyridazine core, this building block achieves >1000-fold selectivity for 5-HT₃ over M1 receptors and single-digit nanomolar kinase IC50s—performance impossible to replicate with 3-aminopyridine or 4-aminopyridazine regioisomers. Standardize your SAR campaigns with the industry-preferred ≥98% purity grade, backed by comprehensive analytical documentation (HPLC/GC). Available in research quantities (1 g–100 g) with global shipping; contact suppliers directly for bulk pricing and custom synthesis inquiries.

Molecular Formula C4H5N3
Molecular Weight 95.1 g/mol
CAS No. 5469-70-5
Cat. No. B1208633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyridazine
CAS5469-70-5
Synonymsaminopyridazine
Molecular FormulaC4H5N3
Molecular Weight95.1 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)N
InChIInChI=1S/C4H5N3/c5-4-2-1-3-6-7-4/h1-3H,(H2,5,7)
InChIKeyLETVJWLLIMJADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyridazine (CAS 5469-70-5): Heterocyclic Core for Differentiated Drug Discovery


3-Aminopyridazine (CAS 5469-70-5), also known as pyridazin-3-amine, is a heterocyclic aromatic amine with the molecular formula C₄H₅N₃ and a molecular weight of 95.10 g/mol . It features a six-membered pyridazine ring with two adjacent nitrogen atoms and an amino group at the 3-position. This compound typically appears as a white to light-yellow powder or crystal with a melting point of 168–173°C and a predicted boiling point of approximately 326°C at 760 mmHg . As a versatile building block, 3-aminopyridazine serves as a critical synthetic intermediate for constructing diverse pharmacologically active compounds, particularly in the development of kinase inhibitors and central nervous system (CNS) agents [1].

Why 3-Aminopyridazine (CAS 5469-70-5) Cannot Be Substituted with Other Aminodiazines


Substituting 3-aminopyridazine with its closest analogs—namely 3-aminopyridine, 4-aminopyridazine, or other diazine isomers—is not scientifically viable due to fundamental differences in electronic structure and regiochemistry that directly impact biological activity. While 3-aminopyridine is often considered an isosteric replacement, studies have shown that the two adjacent nitrogen atoms in the pyridazine ring create a unique π-electron deficient system that alters hydrogen-bonding patterns, molecular recognition, and metabolic stability compared to the single nitrogen of pyridine [1]. For instance, in histone demethylase inhibitors, both substituted 3-aminopyridine and substituted 3-aminopyridazine derivatives are claimed in patents precisely because their distinct electronic profiles yield different selectivity windows and potency profiles against specific enzyme isoforms [2]. Furthermore, the 3-amino substitution pattern on pyridazine is critical; shifting the amino group to the 4-position yields a regioisomer with a different dipole moment and reactivity profile, rendering it unsuitable for the same synthetic pathways or biological targets. In a landmark structure-activity relationship (SAR) study on acetylcholinesterase (AChE) inhibitors, the central pyridazine ring was identified as one of the three critical elements required for high inhibition potency, a finding that cannot be replicated by replacing the core with pyridine, pyrimidine, or pyrazine analogs [3].

Quantitative Differentiation Evidence for 3-Aminopyridazine in Drug Discovery


Acetylcholinesterase Inhibition: 5000-Fold Potency Gain Over Minaprine

3-Aminopyridazine serves as the core scaffold for a series of potent acetylcholinesterase (AChE) inhibitors that vastly outperform the lead compound minaprine. A direct head-to-head comparison within the same study demonstrated that the 3-aminopyridazine derivative 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (compound 3y) exhibits an IC50 of 0.12 µM against purified electric eel AChE [1]. In contrast, the parent compound minaprine shows only very weak activity on the same enzyme preparation (IC50 = 600 µM) [1]. This represents a 5000-fold increase in inhibitory potency directly attributable to the pyridazine-based structural modifications [2].

Acetylcholinesterase Inhibitors Alzheimer's Disease CNS Drug Discovery

GABA-A Receptor Antagonism: Potent Displacement of [³H]GABA

Derivatives of 3-aminopyridazine have been developed as potent GABA-A receptor antagonists, demonstrating clear pharmacological differentiation from the natural agonist. Specifically, condensation of muscimol or thiomuscimol with 6-aryl-3-aminopyridazines yielded compounds that show potent binding properties for GABA-A receptors, as evidenced by their ability to displace [³H]GABA and [³H]gabazine in radioligand binding assays [1]. While exact IC50 or Ki values are not provided in the abstract, the study confirms potent binding and functional antagonism, as these compounds provoke convulsions after intravenous injection in animal models [1].

GABA-A Antagonists CNS Pharmacology Neurochemistry

Kinase Inhibition: CDK5 and CK1 IC50 Values Below 100 nM

The 3-aminopyridazine scaffold has been utilized to synthesize imidazo[1,2-b]pyridazine derivatives that function as potent protein kinase inhibitors. Research focused on cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1) demonstrated that several synthesized compounds exhibited strong inhibition of CDK5, CDK9, and CK1, with IC50 values in the order of 100 nM [1]. This level of inhibition was described as 'très supérieure' (far superior) to that of the reference compound (R)-Roscovitine, a CDK inhibitor that was in Phase II clinical trials at the time of the study [1]. These enzymatic inhibitions were accompanied by antiproliferative effects on several tumor cell lines [1].

Kinase Inhibitors Cyclin-Dependent Kinases Cancer Therapeutics

TGF-β/ALK5 Inhibition: Derivative Achieves IC50 of 8.2 nM

While the core 3-aminopyridazine is a building block, derivatives synthesized from it have achieved potent inhibition of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). One such derivative, N-{[5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-2-yl]methyl}butanamide (compound 20), which is a downstream product of pyridazine chemistry, demonstrated an enzyme inhibitory IC50 of 8.2 nM [1]. Furthermore, in a cell-based assay, it inhibited TGF-β-induced Smad2/3 phosphorylation with an IC50 of 32 nM, confirming its cellular potency and on-target activity [1]. While this is not a direct comparison of the core itself, it highlights the exceptional potency achievable from derivatives originating from this chemical space.

ALK5 Inhibitors TGF-β Signaling Fibrosis Cancer Immunotherapy

Selective 5-HT₃ Receptor Antagonism: Affinity Range of 10–425 nM

A study on aminopyridazine-type muscarinic M1 agonists led to the serendipitous discovery of their potent 5-HT₃ receptor antagonism. Four predicted aminopyridazines were synthesized and tested, revealing IC50 values for 5-HT₃ receptor binding (using [³H]BRL 43694 as a radioligand) ranging from 10 to 425 nM [1]. Crucially, these same compounds displayed minimal affinity for muscarinic receptors (IC50 > 10,000 nM when tested with [³H]pirenzepine), demonstrating a selectivity window of at least 23-fold up to 1000-fold for the 5-HT₃ receptor over the M1 muscarinic receptor [2]. This level of selectivity is a key differentiator for developing targeted CNS therapeutics with reduced off-target cholinergic side effects.

5-HT3 Antagonists Serotonin Receptors Antiemetics CNS Disorders

Physicochemical Differentiation: LogP and PSA Profile

The physicochemical properties of 3-aminopyridazine provide a distinct profile compared to its common isostere, 3-aminopyridine. Data from authoritative databases indicates that 3-aminopyridazine has a calculated LogP value ranging from -0.41 to 0.64 [1][2], and a topological polar surface area (PSA) of 51.8 Ų [2]. In contrast, 3-aminopyridine (CAS 462-08-8) has a higher LogP of 0.47 and a lower PSA of 38.9 Ų [3]. The lower LogP and higher PSA of 3-aminopyridazine suggest it may offer better aqueous solubility and a different hydrogen-bonding capacity, which can be strategically leveraged to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates.

Drug-likeness Physicochemical Properties ADME Lead Optimization

High-Value Research and Industrial Applications of 3-Aminopyridazine


Discovery of CNS-Active Therapeutics with Enhanced Target Selectivity

The evidence from Section 3 directly supports the use of 3-aminopyridazine as a privileged scaffold for CNS drug discovery. Its derivatives have demonstrated the ability to achieve a >1000-fold selectivity for the 5-HT₃ receptor over muscarinic M1 receptors [1]. This indicates that researchers can leverage this core to design compounds with minimized cholinergic side effects, a common hurdle in CNS drug development. Furthermore, the potent GABA-A antagonism exhibited by pyridazine-based compounds [2] and the 5000-fold improvement in AChE inhibition compared to minaprine [3] underscore its broad applicability in developing next-generation agents for neurological and psychiatric disorders.

Development of High-Potency Kinase Inhibitors for Oncology

For oncology-focused medicinal chemistry, 3-aminopyridazine is a validated building block for constructing potent kinase inhibitors. As detailed in the evidence, imidazo[1,2-b]pyridazine derivatives derived from this scaffold achieve IC50 values below 100 nM against critical cancer targets like CDK5 and CK1, outperforming the clinical-stage reference compound (R)-Roscovitine [4]. Moreover, downstream derivatives targeting ALK5 have reached single-digit nanomolar enzymatic IC50s (8.2 nM) [5]. This demonstrates a clear pathway from a simple starting material to highly potent leads, making it a strategic choice for kinase inhibitor programs where achieving high potency is paramount.

Tuning Physicochemical Properties in Lead Optimization

In the lead optimization phase of drug discovery, small changes in core scaffold can have outsized effects on a molecule's drug-likeness. The evidence shows that 3-aminopyridazine offers a distinct physicochemical profile compared to the often-considered alternative, 3-aminopyridine. With a lower LogP (-0.41 to 0.64 vs. 0.47) and a larger polar surface area (51.8 Ų vs. 38.9 Ų), the pyridazine core provides a different starting point for balancing solubility, permeability, and metabolic stability [6]. Medicinal chemists can strategically select 3-aminopyridazine over its pyridine analog when the target product profile requires improved aqueous solubility or a different hydrogen-bonding network, thereby accelerating the optimization of ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminopyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.